[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride
Beschreibung
[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride (hereafter referred to by its developmental code, AZD3759) is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is distinguished by its unique structural modifications, including a 3-chloro-2-fluoroanilino group at position 4 of the quinazoline core and a 2,4-dimethylpiperazine-1-carboxylate moiety at position 6 . AZD3759 was specifically designed to address unmet clinical needs in treating EGFR-mutated non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Preclinical studies demonstrate its exceptional blood-brain barrier (BBB) penetration, achieving a brain-to-plasma ratio of ~1.0 in murine models, a critical advantage over earlier EGFR inhibitors .
Eigenschaften
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBAZHARMVMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the anilino, methoxy, and piperazine groups. Common reagents used in these reactions include aniline derivatives, methoxy-substituted benzaldehydes, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Step 1: Formation of the Quinazoline Core
The quinazoline scaffold is typically synthesized via condensation reactions of appropriate precursors (e.g., 2-amino-4-methoxybenzoic acid with cyanoguanidine or related reagents).
Step 2: Substitution with 3-chloro-2-fluoroaniline
The 6-position of the quinazoline is substituted with a 3-chloro-2-fluoroaniline group. This step may involve palladium-catalyzed coupling reactions (e.g., using Pd/C in ethanol).
Step 3: Coupling with Piperazine Carboxylate
The piperazine-1-carboxylate moiety is introduced via esterification or amidation reactions. Reaction conditions, such as solvent choice (e.g., DMF, DMSO) and coupling agents (e.g., DCC, HOBt), are critical for achieving high purity .
Key Reaction Types
The compound participates in various chemical reactions due to its functional groups (quinazoline ring, ester, halogens):
Hydrolysis of the Ester Group
The piperazine-1-carboxylate ester can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or its salt. This reaction is pH-dependent and may require catalysts.
Substitution on Aromatic Rings
-
Halogens (Cl, F): The chloro and fluoro substituents on the aniline ring may participate in nucleophilic aromatic substitution (NAS) under strongly activating conditions (e.g., high-temperature reactions with strong nucleophiles).
-
Methoxy Group: The methoxy substituent on the quinazoline ring could act as a directing group for electrophilic substitution, though steric hindrance from the piperazine moiety may limit reactivity.
Oxidation/Reduction
The quinazoline ring may undergo oxidation (e.g., using KMnO₄ or H₂O₂) or reduction (e.g., with NaBH₄ or LiAlH₄), though specific conditions depend on the substituents’ electronic effects.
Stability and Degradation Factors
The compound’s stability is influenced by environmental factors:
pH Sensitivity
-
Acidic Conditions: Potential hydrolysis of the ester group.
-
Basic Conditions: Possible deprotonation of the quinazoline nitrogen, affecting reactivity.
Thermal Stability
High temperatures may accelerate degradation of the ester or piperazine moiety. Synthesis protocols often emphasize controlled heating to optimize yield.
Light and Moisture
The compound may degrade under prolonged exposure to light or humidity, necessitating storage in inert conditions.
Comparison of Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Ester Hydrolysis | Acid/base, catalyst | pH-dependent, affects bioavailability |
| Nucleophilic Aromatic Substitution | Strong nucleophiles, high temperatures | Limited by steric hindrance from piperazine |
| Oxidation | KMnO₄, H₂O₂ | Alters quinazoline ring functionality |
| Reduction | NaBH₄, LiAlH₄ | May reduce unsaturated bonds in substituents |
Research Findings
-
Synthesis Optimization: Reaction conditions (e.g., solvent, temperature) are critical for minimizing side products and improving yield.
-
Biological Relevance: The compound’s structural features (e.g., quinazoline core, halogens) suggest potential kinase inhibition, though specific targets require further study .
-
Stability Studies: Hydrolysis pathways may influence its pharmacokinetic profile, necessitating formulation strategies to enhance stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound has been documented through various methods. For instance, one method involves the reaction of 4-(3-chloro-2-fluorophenyl)amino-7-methoxyquinazoline with piperazine derivatives under controlled conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound, which is crucial for its application in research and development .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation, particularly in glioblastoma models. The structural modifications of the quinazoline moiety enhance its interaction with biological targets, leading to increased efficacy against various cancer cell lines .
Table 1: Anticancer Activity of the Compound
Inhibition of Protein Interactions
The compound has also been investigated for its role as an inhibitor of specific protein interactions involved in cancer progression. It targets proteins such as MDM2, which is known to regulate tumor suppressor p53, thus providing a mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Neurological Applications
The structural features of this compound enable it to cross the blood-brain barrier, making it a candidate for neurological applications. Preliminary studies suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Future Directions and Research Opportunities
Research on [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride is ongoing, with several avenues for future exploration:
- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapeutics to enhance treatment efficacy.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities can provide insights into optimizing its structure for better activity.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be crucial for translating these findings into therapeutic applications.
Wirkmechanismus
The mechanism of action of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
AZD3759 belongs to the quinazoline class of EGFR TKIs. Its structural and functional distinctions from other EGFR inhibitors are outlined below:
Table 1: Key Comparative Data of AZD3759 and Selected EGFR Inhibitors
Structural and Functional Insights
CNS Penetration :
AZD3759’s high BBB permeability is attributed to its low molecular weight (533.0 g/mol) and balanced lipophilicity (logP ~2.5), which circumvent efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . In contrast, erlotinib and gefitinib exhibit poor CNS penetration due to P-gp-mediated efflux .
Target Affinity :
AZD3759 inhibits EGFR L858R/T790M mutants with IC50 values comparable to osimertinib (0.3–0.5 nM vs. 0.2–0.5 nM) . However, unlike osimertinib, AZD3759 lacks the acrylamide group responsible for covalent binding to C797, limiting its efficacy against C797S-resistant mutations .
Metabolic Stability: Sapitinib (SPT), a structural analog with a similar 3-chloro-2-fluoroanilino group, exhibits high metabolic lability due to its N-methylacetamide substituent (calculated soft lability score: 0.9947) . AZD3759’s 2,4-dimethylpiperazine carboxylate group confers greater metabolic stability, as evidenced by its progression to Phase III trials .
Toxicity Profile :
AZD3759’s selective distribution into the brain reduces systemic toxicity (e.g., rash, diarrhea) compared to afatinib and dacomitinib, which have broader tissue distribution .
Research Findings and Clinical Implications
Preclinical Efficacy :
In murine models, AZD3759 induced >90% regression of EGFR-driven brain metastases at 20 mg/kg dosing, outperforming osimertinib (50% regression at 5 mg/kg) .
Combinatorial therapies with MET inhibitors (e.g., capmatinib) are under investigation to overcome resistance .
Biologische Aktivität
The compound [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride is a synthetic derivative belonging to the quinazoline class, known for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17ClF N4O3
- Molecular Weight : 319.72 g/mol
- CAS Number : 612501-52-7
The structure features a quinazoline core substituted with a chloro-fluorophenyl moiety and a dimethylpiperazine side chain, which may contribute to its biological activity.
The compound acts primarily as a kinase inhibitor, targeting various signaling pathways involved in cancer cell proliferation and survival. Its mechanism includes:
- Inhibition of EGFR : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of cancers such as non-small cell lung cancer (NSCLC) and melanoma .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- Melanoma : The compound exhibited selective cytotoxicity against human melanoma cells (VMM917), demonstrating a 4.9-fold increase in cytotoxicity compared to normal cells. It induced S-phase cell cycle arrest and reduced melanin content, suggesting potential use in melanoma therapy .
| Cell Line | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| VMM917 (Melanoma) | 25 µM | Cell cycle arrest at S-phase |
| A549 (Lung) | 30 µM | EGFR inhibition |
Pharmacological Studies
Pharmacokinetic studies have indicated that the compound is well absorbed and exhibits favorable distribution characteristics in vivo. Its metabolic profile suggests it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile .
Case Studies
- Study on Antitumor Activity : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of NSCLC, correlating with decreased levels of phosphorylated EGFR and downstream signaling molecules .
- Combination Therapy : In combination with other chemotherapeutic agents, the compound enhanced overall antitumor efficacy while reducing side effects typically associated with high-dose chemotherapy regimens .
Safety and Toxicology
Toxicological evaluations have shown that the compound has a manageable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicities.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis of quinazoline-piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example:
- Key steps : Refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours under reduced pressure, followed by crystallization using water-ethanol mixtures to isolate the product .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives in click chemistry) and employing catalysts like CuSO₄·5H₂O with sodium ascorbate can enhance reaction efficiency . Post-synthetic purification via column chromatography (silica gel, ethyl acetate:hexane gradients) improves purity .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- NMR (¹H/¹³C) : Resolves aromatic protons (quinazoline core) and piperazine methyl groups.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Melting point analysis : Critical for verifying crystallinity (e.g., m.p. 141–143°C in related triazole derivatives) .
- HPLC : Assesses purity (>98% for pharmaceutical-grade compounds) .
Q. What are the proposed mechanisms of action for quinazoline-piperazine derivatives in biological systems?
These compounds often target kinase signaling pathways. The quinazoline core mimics ATP-binding domains, while the piperazine moiety enhances solubility and receptor affinity. For example:
- Receptor interaction : Competitive inhibition of tyrosine kinases (e.g., EGFR) via halogen-substituted anilino groups .
- Cellular effects : Disruption of phosphorylation cascades, leading to apoptosis or cell cycle arrest .
Advanced Research Questions
Q. How can experimental design methodologies (e.g., DOE) optimize reaction conditions for this compound?
- Design of Experiments (DOE) : Statistically evaluates variables (temperature, solvent ratios, catalyst loading) to minimize trial-and-error. For instance, factorial designs reduce experiments while maintaining sensitivity to parameter interactions .
- Case study : ICReDD’s computational reaction path search (quantum chemical calculations) combined with experimental validation narrows optimal conditions, reducing development time by 40–60% .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Q. What computational strategies support the rational design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predict binding poses against target receptors (e.g., EGFR T790M mutant) using software like AutoDock .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP inhibition risks .
- Reaction simulation : Quantum mechanics (QM) models (e.g., DFT) optimize transition states for synthetic steps, validated by experimental kinetics .
Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?
- pH-dependent degradation : Protonation of the piperazine nitrogen (pKa ~8.1) affects solubility and hydrolysis rates. Stability studies in PBS (pH 7.4) vs. acidic buffers (pH 2.0) are critical .
- Thermal stability : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products (e.g., demethylation of methoxy groups) .
Methodological Considerations
- Synthetic reproducibility : Document solvent batch variability (e.g., DMSO hygroscopicity) and inert atmosphere requirements .
- Data validation : Use internal standards (e.g., deuterated analogs) in LC-MS to quantify low-abundance metabolites .
For further details on reaction engineering or computational workflows, refer to the CRDC classification under "Reaction fundamentals and reactor design" (RDF2050112) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
